molecular formula C20H24N2O3 B8586462 trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1822462-52-1

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No. B8586462
Key on ui cas rn: 1822462-52-1
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-UHFFFAOYSA-N
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Patent
US09096523B2

Procedure details

Methanol (4.78 g) and oxalic acid (0.219 g, 2.43 mmol) was added to 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.804 g, 2.36 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with methanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.556 g, 1.29 mmol, yield: 55%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=99.1/0.9 (98.2 ode).
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][CH:20]([NH:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:19][NH:18]1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][CH:20]([NH:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:19][NH:18]1)=[O:16])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.219 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0.804 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Name
Quantity
4.78 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with methanol (0.80 g) for 2 times
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.29 mmol
AMOUNT: MASS 0.556 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09096523B2

Procedure details

Methanol (4.78 g) and oxalic acid (0.219 g, 2.43 mmol) was added to 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.804 g, 2.36 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with methanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.556 g, 1.29 mmol, yield: 55%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=99.1/0.9 (98.2 ode).
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][CH:20]([NH:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:19][NH:18]1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][CH:20]([NH:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:19][NH:18]1)=[O:16])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.219 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0.804 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Name
Quantity
4.78 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with methanol (0.80 g) for 2 times
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.29 mmol
AMOUNT: MASS 0.556 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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